
N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide is a synthetic molecule that appears to be related to nicotine and its analogs. The structure suggests that it contains a pyrimidine ring, a nicotinamide moiety, and a pyrrolidine ring, which may be indicative of its potential interaction with nicotinic acetylcholine receptors. The presence of a dimethylamino group could also influence its binding affinity and overall activity.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the one-pot formation of pyrrolidine-substituted pyridinium salts involves the addition of 5-alkylaminopenta-2,4-dienals to N-acyliminium ions, which are generated in situ from α-hydroxycarbamates derived from pyrrolidine. This process, facilitated by zinc triflate, is followed by dehydrative cyclization, leading to the formation of pyridinium salts with a nitrogen heterocycle at the 3-position . Although the exact synthesis of N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide is not detailed, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide is likely to be complex, with multiple stereocenters and heterocyclic components. The stereochemistry of such compounds is crucial, as evidenced by the synthesis of various stereoisomers of related compounds, such as 2-oxazolidinone and 1,4-benzodioxane derivatives, which have shown different affinities for the alpha4beta2 nicotinic acetylcholine receptor . The specific interactions of these stereoisomers with the receptor highlight the importance of the molecular structure in determining biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of nicotine analogs often include the formation of N-acyliminium ions and subsequent cyclization reactions. The dealkylation of pyridinium moieties and the deprotection or reduction of secondary amines are also common steps . These reactions are critical for the formation of the core structure that interacts with biological targets such as nicotinic receptors.
Physical and Chemical Properties Analysis
While the physical and chemical properties of N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide are not explicitly provided, related compounds exhibit properties that are significant for their biological activity. The solubility, stability, and chirality of these compounds can affect their pharmacokinetics and pharmacodynamics. For example, the binding affinity of stereoisomers of pyrrolidinyl-benzodioxane to the alpha4beta2 nicotinic acetylcholine receptor varies significantly, which can be attributed to their physical and chemical differences .
Applications De Recherche Scientifique
Synthetic Utility and Chemical Properties
- Synthesis of Pyrido[2,3-d]pyrimidin-4(1H)-ones: Studies have shown the synthesis of new 2-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones from nicotinamide derivatives, demonstrating the utility of these compounds in generating biologically active heterocycles (B. Lakshmi Narayana, A. Ram Rao, P. Shanthan Rao, 2009) Consensus.
- Electrochemical Behavior: The electrochemical properties of nicotinamide, a core component of NAD coenzymes, have been studied, providing insights into its reduction processes and potential applications in electrochemistry (S. Berchmans, R. Vijayavalli, 1996) Consensus.
Biological and Pharmacological Activity
- Antibacterial Activity: Nicotinamide derivatives have been explored for their antibacterial properties, with certain compounds showing significant activity against various bacterial strains. This highlights the potential of nicotinamide-based compounds in developing new antimicrobials (L. N. Bheemanapalli, R. Akkinepally, S. Pamulaparthy, 2008) Consensus.
- Metabolic Fate in Plants: Research on the metabolism of nicotinamide in plants reveals its conversion to nicotinic acid and its derivatives, underscoring the importance of nicotinamide in plant biochemistry and potential agricultural applications (Ayu Matsui, Yuling Yin, K. Yamanaka, M. Iwasaki, H. Ashihara, 2007) Consensus.
Coordination Chemistry
- Complexes of Mercury(II): Studies have investigated the coordination chemistry of nicotinamide and related pyridine derivatives with mercury(II), providing insights into the ligand behavior and potential applications in materials science and catalysis (Ishar Singh Ahuja, Raghuvir Singh, C. P. Rai, 1978) Consensus.
Propriétés
IUPAC Name |
N-[4-(dimethylamino)-2-pyrrolidin-1-ylpyrimidin-5-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O/c1-21(2)14-13(19-15(23)12-6-5-7-17-10-12)11-18-16(20-14)22-8-3-4-9-22/h5-7,10-11H,3-4,8-9H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAITQJSRICDQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=CN=CC=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-ethoxyphenyl)-1,6,7-trimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2543090.png)
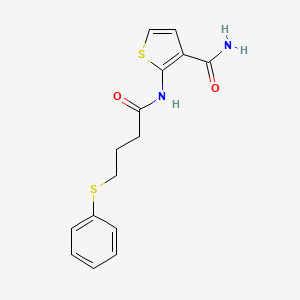


![Propan-2-yl 3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-3-phenylpropanoate](/img/structure/B2543094.png)
![4-Chloro-2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2543095.png)
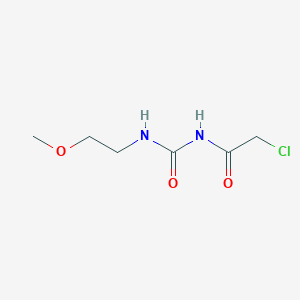
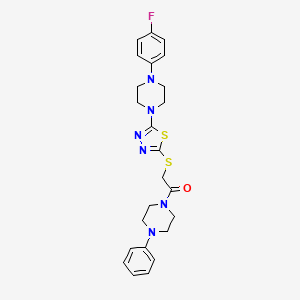
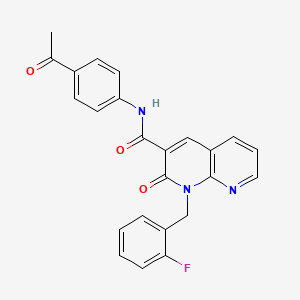
![2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2543104.png)
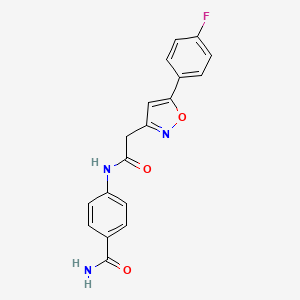
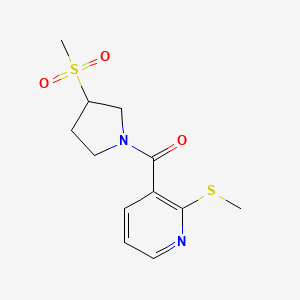
![6-(((4-Chlorophenyl)thio)methyl)-3-methylimidazo[2,1-b]thiazole](/img/structure/B2543110.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2543111.png)